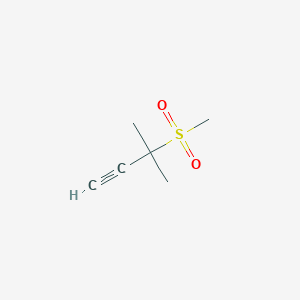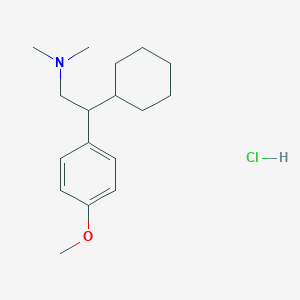
Deshydroxy Venlafaxine HCl
Overview
Description
Deshydroxy Venlafaxine HCl is a compound with the molecular formula C17H28ClNO . It is also known by several synonyms, including Venlafaxine Hydrochloride Imp. G (EP) and (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride .
Synthesis Analysis
Venlafaxine hydrochloride, a related compound, is synthesized from 4-methoxyphenylacetonitrile and cyclohexanone by condensation in the presence of KH in toluene .Molecular Structure Analysis
The IUPAC name for Deshydroxy Venlafaxine HCl is 2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride . The InChI and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis
Deshydroxy Venlafaxine HCl has a molecular weight of 297.9 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass is 297.1859422 g/mol .Scientific Research Applications
Antidepressant Properties
Deshydroxy Venlafaxine HCl (VEN) is a popular antidepressant used to treat major depressive disorder, panic disorder, and anxiety. It influences brain chemicals, restoring balance in individuals with depression. However, VEN and its metabolites are also found as contaminants in water. These compounds can adversely affect living organisms through various processes such as adsorption, photolysis, hydrolysis, and biodegradation. Electrochemical sensing techniques have been developed to detect VEN with high sensitivity, specificity, and reproducibility. Notably, electroanalytical methods offer advantages over conventional techniques due to their rapidity, simplicity, sensitivity, and affordability .
Environmental Contaminant Monitoring
Given its presence in water systems, Deshydroxy Venlafaxine HCl is a relevant target for environmental monitoring. Researchers have successfully applied electrochemical sensors to quantify VEN in commercial VEN hydrochloride capsules. These sensors enable accurate detection even at low concentrations, contributing to environmental safety and health protection .
Advanced Oxidation Processes
VEN’s decomposition mechanisms have been studied using advanced oxidation processes. Both photoinduced and electrochemical decompositions were investigated. These processes play a crucial role in mitigating micropollutants, including VEN, and understanding their efficacy and mechanisms .
Drug Delivery Systems
Researchers have explored VEN-loaded drug delivery systems. For instance, formulations combining VEN with Xanthan gum polymer have been evaluated. These systems aim to enhance drug release characteristics and entrapment efficiency, potentially improving therapeutic outcomes .
Analytical Method Development
Continued research focuses on refining analytical methods for VEN detection. Electrochemical sensors, coupled with high-performance liquid chromatography and mass spectrometry, contribute to accurate quantification and environmental monitoring.
Mechanism of Action
Target of Action
Deshydroxy Venlafaxine HCl, also known as O-desmethylvenlafaxine (ODV), is the major active metabolite of Venlafaxine . Its primary targets are the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .
Mode of Action
ODV works by blocking the reuptake of serotonin and norepinephrine . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood . It’s worth noting that ODV has a 10-fold higher affinity for the reuptake of serotonin over norepinephrine .
Biochemical Pathways
ODV affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates mood . Additionally, ODV is primarily metabolized by conjugation, mediated by UDP Glucuronosyltransferase (UGT) isoforms, and to a minor extent, through oxidative metabolism by CYP3A4 .
Pharmacokinetics
The pharmacokinetics of ODV involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, it undergoes significant first-pass metabolism in the intestine and liver . The clearance of ODV is influenced by factors such as morbidity and concomitant medication . Genetic factors also contribute to the variability in its pharmacokinetics .
Result of Action
The molecular and cellular effects of ODV’s action involve enhanced signaling of serotonin and norepinephrine, leading to improved mood . This is achieved by blocking the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ODV. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of venlafaxine, reducing its half-life . Additionally, humic acid can decelerate degradation during ultraviolet irradiation but accelerate it during electrochemical oxidation . It’s also worth noting that venlafaxine and its metabolites, including ODV, can exert an adverse influence on living organisms through their migration and transformation in various forms of adsorption, photolysis, hydrolysis, and biodegradation in the environment .
Safety and Hazards
properties
IUPAC Name |
2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h9-12,14,17H,4-8,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPVMYHARNMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deshydroxy Venlafaxine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



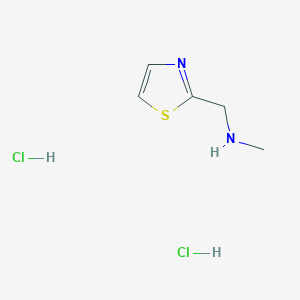
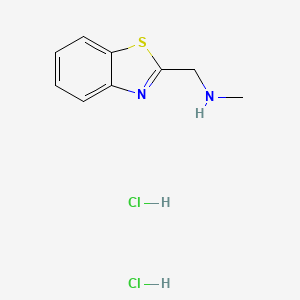
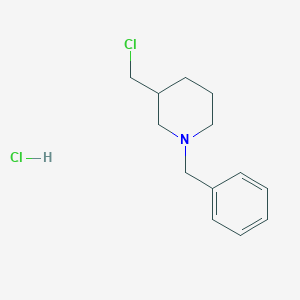

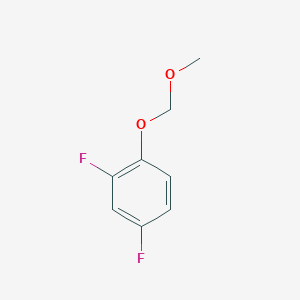
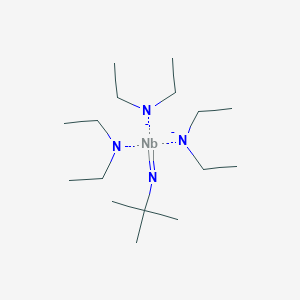
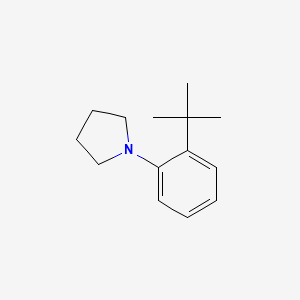


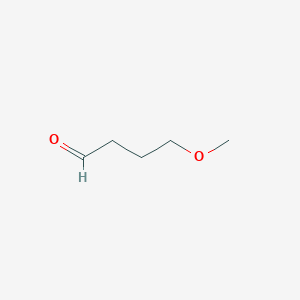
![[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester](/img/structure/B3115687.png)
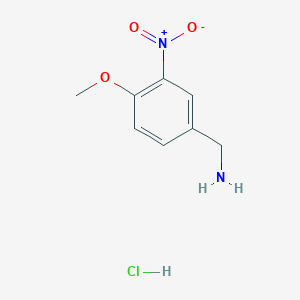
![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B3115701.png)
